

chemical properties of 1,3-Diphenylurea

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Compound of Interest

Compound Name: 1,3-Diphenylurea

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An In-depth Technical Guide on the Core Chemical Properties of 1,3-Diphenylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylurea (DPU), also known as carbanilide, is a symmetrical aromatic urea derivative with significant applications across various scientific disciplines. Its molecular structure, featuring a central urea moiety flanked by two phenyl groups, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] In the pharmaceutical realm, it serves as a precursor for various therapeutic agents, including potential anti-cancer drugs and α-glucosidase inhibitors. [2][3] This document provides a comprehensive overview of the core chemical properties of **1,3-Diphenylurea**, including its physicochemical characteristics, synthesis, reactivity, and relevant experimental protocols. Quantitative data are summarized in tabular format for ease of reference, and key processes are visualized through structured diagrams.

Chemical Identity

• IUPAC Name: 1,3-diphenylurea[4]

Synonyms: N,N'-Diphenylurea, Carbanilide, DPU[1]

CAS Number: 102-07-8

Molecular Formula: C13H12N2O



• Molecular Weight: 212.25 g/mol

· Appearance: White to off-white crystalline solid or powder.

Physicochemical Properties

The physical and chemical properties of **1,3-Diphenylurea** are crucial for its handling, application, and synthesis. These properties are summarized in the tables below.

Data Presentation

Table 1: General Physicochemical Properties of 1,3-Diphenylurea

Property	Value	References
Melting Point	237 - 241 °C	
Boiling Point	262 °C (decomposes)	_
Density	1.239 - 1.320 g/cm ³	_
pKa (Predicted)	14.15 ± 0.70	_
LogP	2.97 - 3.00	-
Crystal System	Orthorhombic	-

Table 2: Solubility of 1,3-Diphenylurea



Solvent	Solubility	References
Water	Insoluble / Sparingly soluble (<0.1 mg/mL)	
Ethanol	Moderately soluble	-
Methanol	Soluble / Moderately soluble	_
DMSO	Soluble (~30 mg/mL)	_
Dimethylformamide	Soluble (~30 mg/mL)	_
Pyridine	Soluble (50 mg/mL)	_
Acetone	Soluble (used for spill cleanup)	_
Aqueous Buffers	Sparingly soluble (requires pre-dissolving in DMSO)	_

Table 3: Spectroscopic Data for 1,3-Diphenylurea

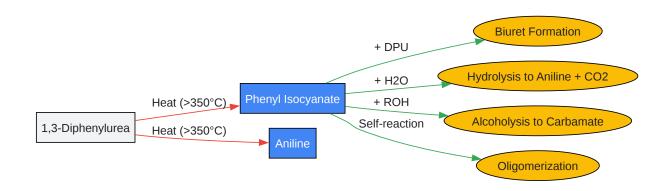
Technique	Key Data	References
¹ H NMR (DMSO-d ₆)	δ 8.65 (s, 2H, NH), 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H)	
¹³ C NMR (DMSO-d ₆)	δ 153.0, 140.2, 129.3, 122.3, 118.7	-
UV/Vis (λmax)	257 nm	-
Infrared (IR)	Key bands correspond to N-H and C=O stretching	-

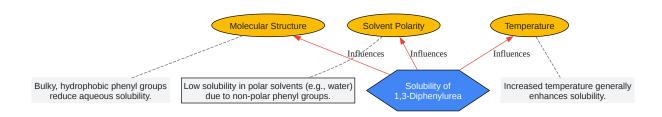
Reactivity and Stability

• Amide Reactivity: As an amide, **1,3-Diphenylurea** is a very weak base. It can react with strong bases to form salts and can be converted to the corresponding nitrile upon reaction with dehydrating agents.

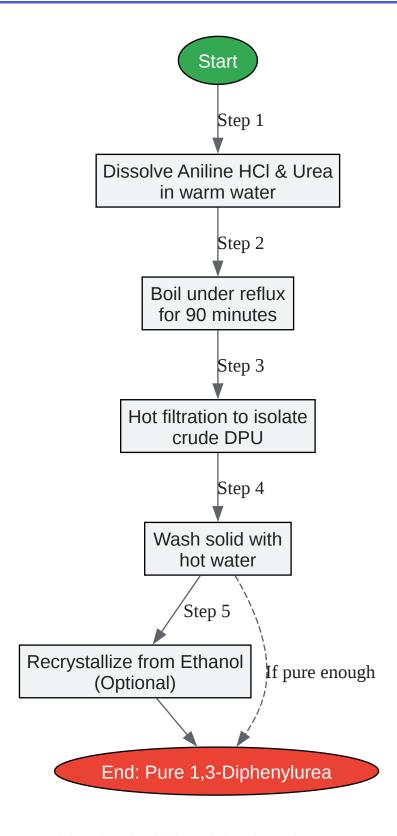


- Thermal Decomposition: At elevated temperatures (>350 °C), 1,3-Diphenylurea
 decomposes to produce phenyl isocyanate and aniline. The reactive phenyl isocyanate can
 undergo several secondary reactions, including hydrolysis, alcoholysis, or selfpolymerization.
- Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents. It should be stored in a dry, room-temperature environment, and some sources recommend refrigeration.









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